6-bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a pyrazole ring, and a chromene core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromene core, followed by the introduction of the bromine atom and the pyrazole ring. The final step involves the formation of the carboxamide group.
Chromene Core Formation: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic conditions.
Pyrazole Ring Formation: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a β-diketone under reflux conditions.
Carboxamide Formation: The final step involves the reaction of the brominated chromene-pyrazole intermediate with an amine derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-methylbenzylamine
- Methyl 6-bromo-2-methyl-5-((4-methylbenzyl)oxy)-1-benzofuran-3-carboxylate
Uniqueness
6-bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a bromine atom, a pyrazole ring, and a chromene core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H16BrN3O3 |
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Molecular Weight |
438.3 g/mol |
IUPAC Name |
6-bromo-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H16BrN3O3/c1-13-2-4-14(5-3-13)12-25-20(8-9-23-25)24-21(27)19-11-17(26)16-10-15(22)6-7-18(16)28-19/h2-11H,12H2,1H3,(H,24,27) |
InChI Key |
LRZGRNWUANBAKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Br |
Origin of Product |
United States |
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